molecular formula C16H18N2O2 B3174561 N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide CAS No. 953896-76-9

N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide

Cat. No.: B3174561
CAS No.: 953896-76-9
M. Wt: 270.33 g/mol
InChI Key: IVSDITUQQDDGLD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide is an organic compound with a complex structure that includes an amide group, an amino group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-phenoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis using continuous flow reactors. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amide group, an amino group, and a phenoxy group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-13(17)10-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSDITUQQDDGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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